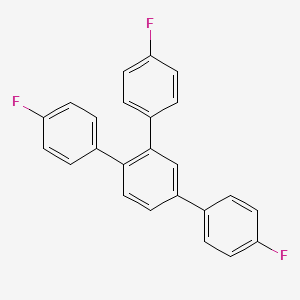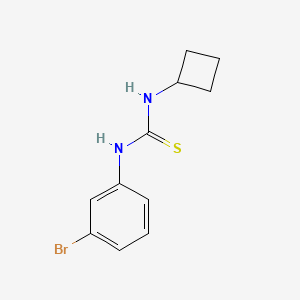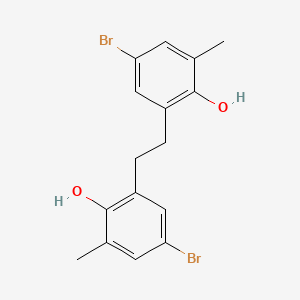
1,2,4-Tris(4-fluorophenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Tris(4-fluorophenyl)benzene is an organic compound characterized by a benzene ring substituted with three 4-fluorophenyl groups at the 1, 2, and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Tris(4-fluorophenyl)benzene typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method employs palladium catalysts to couple aryl halides with aryl boronic acids under mild conditions. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, solvent recycling and catalyst recovery are crucial for sustainable industrial processes .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Tris(4-fluorophenyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding hydrocarbons .
Aplicaciones Científicas De Investigación
1,2,4-Tris(4-fluorophenyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug design and development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 1,2,4-Tris(4-fluorophenyl)benzene involves its interaction with specific molecular targets. The compound can engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate various biological pathways, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
1,3,5-Tris(4-fluorophenyl)benzene: Similar structure but different substitution pattern.
1,2,4-Tris(4-chlorophenyl)benzene: Chlorine atoms instead of fluorine, leading to different reactivity and properties.
1,2,4-Tris(4-methylphenyl)benzene: Methyl groups instead of fluorine, affecting the compound’s electronic properties.
Uniqueness: 1,2,4-Tris(4-fluorophenyl)benzene is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects.
Propiedades
Número CAS |
896102-02-6 |
|---|---|
Fórmula molecular |
C24H15F3 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
1,2,4-tris(4-fluorophenyl)benzene |
InChI |
InChI=1S/C24H15F3/c25-20-8-1-16(2-9-20)19-7-14-23(17-3-10-21(26)11-4-17)24(15-19)18-5-12-22(27)13-6-18/h1-15H |
Clave InChI |
RGSJSDPBOHZJHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)

![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane](/img/structure/B12611797.png)

![(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one](/img/structure/B12611804.png)
![2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane)](/img/structure/B12611807.png)
![Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane](/img/structure/B12611826.png)

![2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one](/img/structure/B12611852.png)
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12611854.png)
![13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol](/img/structure/B12611859.png)
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile](/img/structure/B12611860.png)
![3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B12611862.png)
![2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]-](/img/structure/B12611865.png)
